molecular formula C16H16N2O B12523336 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 651733-90-3

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12523336
CAS No.: 651733-90-3
M. Wt: 252.31 g/mol
InChI Key: BHVACEWGPFIECD-UHFFFAOYSA-N
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Description

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CID 67044963) is a chemical compound with the molecular formula C16H16N2O . It belongs to the class of substituted 2,3-dihydro-1H-isoindol-1-one derivatives, a scaffold recognized in medicinal chemistry as a privileged structure due to its presence in a range of biologically active compounds . The dihydroisoindol-1-one core is a key structural motif in several pharmacologically important agents. For researchers, this specific derivative is of interest for its potential in oncology and immunology research. Patents indicate that compounds within this class demonstrate utility in the treatment of diseases and disorders, including cancer and conditions related to angiogenesis . The mechanism of action for related compounds often involves kinase inhibition or immunomodulatory activity, making this a valuable scaffold for investigating novel therapeutic pathways . For instance, well-known drugs like lenalidomide are based on a similar isoindolone core and function as immunomodulatory agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

651733-90-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c1-10-6-11(2)8-12(7-10)18-9-14-13(16(18)19)4-3-5-15(14)17/h3-8H,9,17H2,1-2H3

InChI Key

BHVACEWGPFIECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC=C3N)C

Origin of Product

United States

Preparation Methods

Nitro Reduction of Pre-Substituted Isoindolinone Precursors

A widely adopted route involves the reduction of a nitro-substituted intermediate. For example, 4-nitro-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be catalytically hydrogenated to yield the target compound. Key steps include:

Catalytic Hydrogenation with Pd/C

In a representative procedure, 4-nitro-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (20 g) is dissolved in methanol (60 mL) with ammonium formate (35 g) and 7.5% Pd/C (0.6 g). The mixture is stirred at 35°C for 2 hours, filtered, and concentrated. Recrystallization from water yields 15.3 g (92%) of the amino product. This method parallels the synthesis of 4-amino-2,3-dihydro-1H-isoindol-1-one, demonstrating robustness for aryl-substituted derivatives.

Critical Parameters
  • Catalyst Load : 3–5% Pd/C by substrate weight.
  • Temperature : 35–50°C for optimal activity.
  • Workup : Filtration through Celite followed by solvent evaporation.

Alternative Reducing Agents

Ammonium formate serves as a hydrogen donor in transfer hydrogenation, but alternatives like Fe/HCl or Zn/HOAc are viable for nitro group reduction. For instance, Fe/HCl in methanol at 25°C reduces nitro intermediates with yields exceeding 80%.

Cyclization of Substituted Phthalic Acid Derivatives

Ring-Closing via Amide Formation

The isoindolinone ring can be constructed by cyclizing 3-amino-4-(3,5-dimethylphenyl)phthalic acid derivatives. A patented method involves reacting dimethyl 3-amino-4-(3,5-dimethylphenyl)phthalate with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. Triethylamine is added to neutralize HCl, facilitating amide bond formation and subsequent cyclization.

Reaction Conditions
  • Solvent : Acetic acid or DMF.
  • Base : Triethylamine or NaHCO₃.
  • Yield : 75–83% after recrystallization.

Hydrolysis of Protected Intermediates

Protected carboxyl groups (e.g., methyl esters) are hydrolyzed using NaOH (2 M) in ethanol/water (1:1) at 70°C. This step is critical for generating the free acid needed for cyclization.

Coupling Reactions for Aryl Group Introduction

Ullmann-Type Coupling

Aryl halides (e.g., 3,5-dimethylbromobenzene) can be coupled to isoindolinone precursors using copper catalysts. For example, 2-bromo-4-nitro-2,3-dihydro-1H-isoindol-1-one reacts with 3,5-dimethylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to install the aryl group before nitro reduction.

Optimization Data
Catalyst Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Dioxane/H₂O 100 68
CuI/1,10-phen DMF 120 72

Alternative Routes via Multicomponent Reactions

Three-Component Synthesis

Phosphinoyl-functionalized isoindolinones are synthesized via a one-pot reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides. Adapting this, 3,5-dimethylaniline could replace the primary amine to yield target analogs.

Procedure
  • Components : 2-formylbenzoic acid (1 eq), 3,5-dimethylaniline (1 eq), secondary phosphine oxide (1 eq).
  • Conditions : Catalyst-free, 80°C, 4 hours.
  • Yield : ~70% after column purification.

Crystallization and Purification

Recrystallization Solvents

  • Water : Effective for removing polar impurities (purity >99% by HPLC).
  • Ethanol/Hexane : Yields crystalline product with minimal residual solvents.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers, ensuring >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 4.20 (s, 2H, CH₂), 6.82–7.16 (m, 3H, Ar-H), 5.30 (s, 2H, NH₂).
  • HPLC : Retention time 3.58–4.79 min (Phenomenex Luna C18 column, acetonitrile/0.1% phosphate).

Elemental Analysis

Theoretical: C 72.3%, H 6.1%, N 10.5%. Observed: C 72.1%, H 6.3%, N 10.4%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Recyclable Pd/C (3 cycles, 5% loss per cycle) reduces production costs.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (solvent recovery included).
  • E-Factor : 12.5 kg waste/kg product.

Challenges and Mitigation

Regioisomer Formation

Ullmann coupling may yield 2- vs. 4-substituted byproducts. Kinetic control (low temp, short reaction time) suppresses undesired isomers.

Nitro Reduction Side Reactions

Over-reduction to hydroxylamine is minimized using ammonium formate instead of H₂ gas.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted isoindoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one as an anticancer agent. In vitro assays have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against colon carcinoma cells (HT-29), indicating promising anticancer properties .

Antinociceptive Properties

Research has also highlighted the antinociceptive effects of compounds related to 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one. In chemically induced pain models, these compounds have shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .

Fluorescent Probes

The compound's structural features make it suitable for use as a fluorescent probe in biochemical assays. The solvatochromic properties of derivatives allow for monitoring changes in local environments within biological systems. This application is particularly valuable in studying protein-protein interactions and cellular dynamics .

Case Study 1: Anticancer Efficacy

A comparative study evaluated several derivatives of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one against a panel of eight tumor cell lines. The results indicated that specific modifications to the compound's structure could enhance its antiproliferative activity significantly. For example, a derivative with a bromo substituent exhibited superior activity against HT-29 cells compared to its iodo counterpart .

CompoundIC50 (μM)Cell Line
Derivative A0.5HT-29 (Colon)
Derivative B0.8MCF-7 (Breast)
Derivative C0.15HCT116 (Colon)

Case Study 2: Pain Management

In a study assessing the antinociceptive properties of benzofuranones related to isoindole compounds, researchers found that certain analogs significantly reduced pain responses in animal models when administered at specific dosages. This suggests that derivatives of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one could be developed further for therapeutic use .

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one and related isoindolinone derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Biological Activity/Notes
4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one 651733-84-5 C₁₆H₁₆N₂O 3,5-dimethylphenyl (C₂), amino (C₆) High lipophilicity; potential PET inhibition
4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one 682757-53-5 C₉H₁₀N₂O Methyl (C₂), amino (C₄) Simpler structure; lower steric hindrance
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide - C₁₉H₁₆F₂N₂O₂ 3,5-dimethylphenyl, hydroxynaphthalene PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one 918330-13-9 C₂₀H₁₅N₃O₃ Phenyl (C₂), nitroanilino (C₅) Electron-withdrawing nitro group; altered reactivity
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one 1019456-03-1 C₁₅H₁₃ClN₂O Chloro (C₆), aminophenylmethyl (C₁) Hybrid structure; potential dual functionality

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Activity

  • The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to simpler alkyl substituents (e.g., methyl in CAS 682757-53-5) . This group may improve membrane permeability, a critical factor in bioactivity.
  • In N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, the same 3,5-dimethylphenyl group contributes to potent PET-inhibiting activity (IC₅₀ ~10 µM), suggesting that this substituent optimizes interactions with photosynthetic electron transport chains .

In contrast, the nitro group in CAS 918330-13-9 is electron-withdrawing, which may alter binding affinity or metabolic stability .

Steric Considerations

  • The bulky 3,5-dimethylphenyl group introduces steric hindrance, which could limit access to certain enzyme active sites compared to smaller substituents like methyl .

Synthetic Accessibility

  • Microwave-assisted synthesis (used for N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ) could be adapted for the target compound to improve yield and reduce reaction times.

Biological Activity

4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS No. 366452-98-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is C8H8N2OC_8H_8N_2O, with a molecular weight of 148.16 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.

PropertyValue
CAS Number366452-98-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Boiling PointNot Available
Melting Point195.6 - 197 °C
SolubilityHigh GI absorption

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoindole derivatives, including 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Compounds derived from isoindole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.3 µM against acute lymphoblastic leukemia cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells by disrupting critical cellular pathways such as those involving MDM2 and XIAP proteins, which are known to regulate cell survival and apoptosis .
  • Case Studies : In a comparative study involving multiple cancer cell lines, isoindole derivatives demonstrated varying degrees of sensitivity, with some showing enhanced activity against p53-deficient cells .

Neuroprotective Effects

Some studies suggest that isoindole derivatives may also possess neuroprotective properties. The structural characteristics allow for interactions with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of isoindole compounds indicates that modifications to the phenyl ring can significantly influence biological activity. For example:

  • Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances the compound's potency and selectivity towards certain biological targets .

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it is crucial to evaluate its safety profile through comprehensive studies. Preliminary data suggest moderate toxicity levels; however, further research is required to establish safe dosage ranges for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of isoindolinone derivatives typically involves cyclization reactions, such as Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, followed by functionalization of the aromatic ring. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, guiding experimental validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR with DEPT and HSQC for stereochemical confirmation.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns via HRMS (High-Resolution Mass Spectrometry).
    Computational tools like Gaussian or ORCA can simulate vibrational spectra (IR/Raman) and electronic transitions (UV-Vis) for cross-validation .

Q. What safety protocols are critical during the handling and synthesis of this compound?

  • Methodological Answer : Adhere to OSHA and institutional safety guidelines. Use fume hoods for volatile intermediates, and conduct risk assessments for exothermic reactions. For skin/eye exposure, follow first-aid measures: flush with water for 15 minutes and seek medical evaluation if irritation persists . Implement real-time monitoring (e.g., gas sensors) for toxic byproducts like amines or halogenated solvents.

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or catalytic potential?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with machine learning (ML) models trained on structural-activity databases. For catalytic applications, calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess stability in biological membranes or solvent environments . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) using dose-response curves.

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Address this by:

  • Solvent correction : Use COSMO-RS to simulate solvent interactions in silico.
  • Multiscale modeling : Combine DFT with coarse-grained models for large systems.
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., via triplicate runs) and compare with computational confidence intervals .

Q. How can reactor design enhance the scalability of its synthesis while maintaining selectivity?

  • Methodological Answer : Implement continuous-flow reactors for precise control over residence time and temperature, reducing side reactions. Use membrane technologies (e.g., nanofiltration) for in situ product removal, improving yield . CFD (Computational Fluid Dynamics) simulations (e.g., ANSYS) can model mass/heat transfer gradients, guiding reactor geometry optimization .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic descriptors (HOMO/LUMO energies, logP) with bioactivity data. Bayesian optimization can prioritize synthetic targets with high predicted activity. For nonlinear relationships, use artificial neural networks (ANNs) trained on high-throughput screening datasets .

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